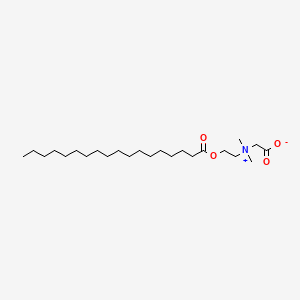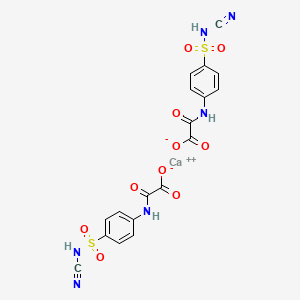
(Bis(3-methylbutoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bis(3-methylbutoxy)methyl)benzene, also known as benzaldehyde diisoamyl acetal, is an organic compound with the molecular formula C17H28O2 and a molecular mass of 264.40 g/mol . This compound is characterized by its two 3-methylbutoxy groups attached to a benzene ring through a methylene bridge. It is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-methylbutoxy)methyl)benzene typically involves the reaction of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 3-methylbutanol to form the final acetal product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
化学反応の分析
Types of Reactions
(Bis(3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetal groups back to the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
科学的研究の応用
(Bis(3-methylbutoxy)methyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of (Bis(3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, the acetal groups can undergo hydrolysis to form the corresponding aldehyde and alcohol. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
類似化合物との比較
Similar Compounds
Benzaldehyde diisoamyl acetal: Similar structure but with different alkyl groups.
Benzaldehyde dimethyl acetal: Contains methoxy groups instead of 3-methylbutoxy groups.
Benzaldehyde diethyl acetal: Contains ethoxy groups instead of 3-methylbutoxy groups.
Uniqueness
(Bis(3-methylbutoxy)methyl)benzene is unique due to its specific 3-methylbutoxy substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .
特性
CAS番号 |
94231-95-5 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC名 |
bis(3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C17H28O2/c1-14(2)10-12-18-17(19-13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 |
InChIキー |
TVAMBUYNQKUINU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(C1=CC=CC=C1)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















